molecular formula C14H20O3 B5968575 ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate

ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate

Cat. No.: B5968575
M. Wt: 236.31 g/mol
InChI Key: ITCAIDSXFGRLRI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(2,3-dimethylphenoxy)-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Conducted using reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Hydrolysis: 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid and ethanol.

    Reduction: 2-(2,3-dimethylphenoxy)-2-methylpropanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of ester prodrugs that can improve the bioavailability of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate depends on its specific application. In biological systems, the ester may undergo hydrolysis to release the active carboxylic acid, which can then interact with molecular targets such as enzymes or receptors. The phenoxy group may also contribute to the compound’s activity by engaging in hydrophobic interactions or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate can be compared with other similar compounds, such as:

    Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate: Differing by the position of the methyl groups on the phenoxy ring, which can affect the compound’s reactivity and biological activity.

    Mthis compound: Featuring a methyl ester group instead of an ethyl ester, which can influence the compound’s solubility and hydrolysis rate.

    Ethyl 2-(2,3-dimethylphenoxy)-2-ethylpropanoate: Having an ethyl group on the propanoate moiety, which can alter the compound’s steric properties and interactions with target molecules.

Properties

IUPAC Name

ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCAIDSXFGRLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylphenol (25.0 g, 205 mmol) in dimethylsulfoxide (200 mL) were added ethyl 2-bromo-isobutyrate (60 mL, 409 mmol) and potassium carbonate (56.5 g, 409 mmol) at room temperature, and the mixture was stirred for 36 hours. Water was added to the reaction solution and the mixture was extracted with ethyl acetate. The organic layer was washed with water and a saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain crude oily ethyl 2-(2,3-dimethylphenoxy)-2-methylpropionate. 12 N Aqueous sodium hydroxide solution (20 mL, 240 mmol) was added to the mixed solution of this compound in THF (160 mL) and methanol (40 mL) at room temperature, stirred for 12 hours, and then concentrated under reduced pressure. Water and hydrochloric acid were added to the reaction solution to acidity the aqueous layer, which was extracted with ethyl acetate. The organic layer was washed with water and a saturated brine and then was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain a residue, which was crystallized from ethyl acetate-hexane to obtain 21.3 g (yield 50%) of the title compound. Melting point: 71-73° C.
Quantity
25 g
Type
reactant
Reaction Step One
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60 mL
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reactant
Reaction Step One
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56.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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